4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-16-7-8-20(11)14-13-9-19-21(15(13)18-10-17-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHHWIGVPVINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the phenyl group and the pyrazolo[3,4-d]pyrimidine moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of 2-methylimidazole with phenylhydrazine in the presence of a suitable catalyst.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of the intermediate with a suitable cyclizing agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as ammonia or halides, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- This contrasts with the chloro substituent in 4-chloro-1-phenyl derivatives, which primarily serves as a leaving group for further functionalization .
- Amino vs. Imidazole: The 4-amino derivative (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits greater nucleophilicity, enabling conjugation with electrophiles, whereas the imidazole group may confer metabolic stability .
- Hybrid Systems: The thieno-pyrimidine hybrid () demonstrates how fusion with another heterocycle alters electronic properties and bioavailability. Such hybrids often exhibit enhanced binding to kinases or DNA due to extended planar structures .
Pharmacological Implications
Pyrazolo[3,4-d]pyrimidines are established purine mimetics with antitumor and kinase-inhibitory activities. The imidazole-substituted target compound may exhibit improved selectivity compared to simpler analogues due to its ability to engage in diverse non-covalent interactions. For instance, imidazole’s basicity could mimic the adenine moiety in ATP-binding pockets, enhancing kinase inhibition.
Biological Activity
4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The compound is synthesized through various methods, often involving the reaction of imidazole and pyrazole derivatives. The structural framework incorporates a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating potent inhibitory effects:
| Cell Line | IC50 (µM) | Comparison Control (Doxorubicin IC50) |
|---|---|---|
| A549 (Lung Cancer) | 2.24 | 9.20 |
| MCF-7 (Breast Cancer) | 1.74 | Not Applicable |
| PC-3 (Prostate Cancer) | Data Pending | Not Applicable |
The compound's ability to induce apoptosis in A549 cells at low micromolar concentrations was confirmed through flow cytometric analysis, where a significant increase in sub-G1 phase cells was observed, indicating a rise in apoptotic activity .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been noted to act as an epidermal growth factor receptor inhibitor (EGFRI), which is critical in many cancers . The compound's analogs have shown varying degrees of potency against wild-type and mutant EGFR forms, suggesting a targeted approach in cancer therapy.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a distinct increase in apoptotic markers compared to control groups .
- Structure-Activity Relationship Analysis : Research into the SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affected anti-proliferative activity, emphasizing the importance of this structural feature for maintaining efficacy against cancer cells .
- Molecular Docking Studies : Molecular docking studies have provided insights into how this compound binds to EGFR, further elucidating its potential as a targeted therapy for cancers characterized by aberrant EGFR signaling .
Q & A
Q. What are the standard synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example:
- Cyclization : Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to form the pyrazolo[3,4-d]pyrimidine core .
- Substitution : Subsequent reactions introduce substituents like imidazole via nucleophilic aromatic substitution. For instance, coupling with 2-methylimidazole under reflux in dry solvents (e.g., acetonitrile or DMF) with catalysts like K₂CO₃ .
- Yields : Reported yields range from 62% to 80% depending on reaction optimization .
Q. Which spectroscopic methods confirm the structure of pyrazolo[3,4-d]pyrimidine derivatives?
Key techniques include:
- ¹H NMR : Characteristic peaks for aromatic protons (δ 7.21–8.62 ppm), NH groups (δ 8.35–9.90 ppm, D₂O exchangeable), and methyl groups (δ 2.02–2.16 ppm) .
- IR Spectroscopy : Bands for NH/OH (3295–3393 cm⁻¹), C=O (1673–1730 cm⁻¹), and aromatic C-H (3035–3084 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for C₁₈H₁₅N₅O) and fragmentation patterns validate molecular weight .
Q. What in vitro assays evaluate the anti-inflammatory potential of these compounds?
While specific anti-inflammatory assays are not detailed in the evidence, general methodologies include:
- COX-1/COX-2 Inhibition : Measuring IC₅₀ values via enzyme-linked immunosorbent assays (ELISA).
- Cytokine Profiling : Quantifying TNF-α or IL-6 suppression in macrophage models .
- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., trifluoromethyl groups enhance metabolic stability and activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazole-substituted derivatives?
Critical parameters include:
- Solvent Selection : Dry acetonitrile or DMF improves solubility of hydrophobic intermediates .
- Temperature : Reflux (80–100°C) ensures complete cyclization .
- Catalysts : Anhydrous K₂CO₃ or Et₃N facilitates nucleophilic substitutions .
- Purification : Recrystallization from ethanol/acetone enhances purity (e.g., 80% yield for compound 5 after recrystallization) .
Q. How can contradictions in biological activity data for structural analogs be resolved?
Strategies include:
- Systematic SAR Studies : Varying substituents (e.g., methyl vs. chlorophenyl) to isolate activity contributors .
- Assay Standardization : Replicating conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, IC₅₀ values for anticancer activity range from 45–97 nM in MCF-7 cells depending on substituents .
- Computational Validation : Docking studies to compare binding affinities with targets like kinases .
Q. What role do computational methods play in designing kinase-targeted derivatives?
- Molecular Docking : Predict interactions with kinase ATP-binding pockets (e.g., VEGFR2 or EGFR) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate conformational changes) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., imidazole’s hydrogen-bonding capability) .
Q. What challenges arise in establishing SAR for imidazole-containing derivatives?
- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder target engagement despite enhancing solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce cellular uptake .
- Diverse Targets : A single derivative may inhibit multiple kinases, complicating SAR interpretation .
Q. Which crystallization techniques resolve halogenated derivatives for X-ray analysis?
- Slow Evaporation : Produces high-quality crystals from DMF/ethanol mixtures .
- Diffusion Methods : Layering hexane over a DCM solution yields diffraction-quality crystals (used in SHELX-refined structures) .
- Cryocooling : Prevents radiation damage during data collection for low-symmetry crystals .
Q. How are selectivity profiles of kinase inhibitors validated in cellular models?
Q. What factors are critical in designing in vivo pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
